molecular formula C10H5ClO2 B15251931 1,4-Naphthalenedione, 5-chloro- CAS No. 40242-15-7

1,4-Naphthalenedione, 5-chloro-

Cat. No.: B15251931
CAS No.: 40242-15-7
M. Wt: 192.60 g/mol
InChI Key: SJYAKSBYGSZNSO-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 5-chloro- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5-position of the naphthoquinone structure. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-naphthalenedione, 5-chloro- typically involves the chlorination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 1,4-naphthalenedione, 5-chloro- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Naphthalenedione, 5-chloro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-naphthalenedione, 5-chloro- is primarily related to its redox properties. It can act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals. This redox activity is responsible for its biological effects, including its antimicrobial and anticancer activities . The compound can interact with various molecular targets and pathways, leading to the generation of reactive oxygen species and subsequent cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 5-chloro- is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other derivatives .

Properties

CAS No.

40242-15-7

Molecular Formula

C10H5ClO2

Molecular Weight

192.60 g/mol

IUPAC Name

5-chloronaphthalene-1,4-dione

InChI

InChI=1S/C10H5ClO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H

InChI Key

SJYAKSBYGSZNSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)Cl

Origin of Product

United States

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